molecular formula C22H29N3O2 B1667784 Brevicompanine B CAS No. 215121-47-4

Brevicompanine B

Cat. No. B1667784
M. Wt: 367.5 g/mol
InChI Key: HAXPBJUEOMQIJN-HBCLNWRISA-N
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Description

Brevicompanine B is a pyrroloindole . It is a natural product found in Aspergillus janus and Penicillium brevicompactum . It has been identified as a plant growth regulator and has been found to have activity against P. falciparum .


Synthesis Analysis

Brevicompanine B has been isolated from Penicillium brevicompactum . Its structure has been established by spectroscopic methods including 2D NMR .


Molecular Structure Analysis

The molecular formula of Brevicompanine B is C22H29N3O2 . It is a diketopiperazine derivative of the larger hexahydro pyrolloindolo [2,3-b] (HPI) natural product family . It contains a (d)-configured amino acid residue as part of its diketopiperazine moiety and a reverse prenyl residue at the HPI core .


Chemical Reactions Analysis

Brevicompanines are diketopiperazine derivatives of the larger hexahydro pyrolloindolo [2,3-b] (HPI) natural product family . They display differential biological activities in different plant species .


Physical And Chemical Properties Analysis

The molecular weight of Brevicompanine B is 367.5 g/mol . The exact mass is 367.23 .

Scientific Research Applications

Marine Drugs and Pharmacology

Application Summary

Brevicompanine B is a compound isolated from marine-derived fungi, specifically the Penicillium sp. TJ403-1 . It’s part of a group of compounds known as breviane spiroditerpenoids . These compounds are of interest due to their structurally interesting and pharmacologically active properties .

Methods of Application

The compound is isolated from an ethyl acetate extract of the fermented rice substrate of the coral-derived fungus Penicillium sp. TJ403-1 . The absolute structure of the compound is elucidated by HRESIMS, one- and two-dimensional NMR spectroscopic data, and a comparison of its electronic circular dichroism (ECD) spectrum with the literature .

Results or Outcomes

In terms of pharmacological activity, one of the isolated compounds, brevione I, showed significant inhibitory activities against HL-60, A-549, and HEP3B tumor cell lines with IC50 values of 4.92 ± 0.65, 8.60 ± 1.36, and 5.50 ± 0.67 µM, respectively .

Plant Chemical Biology

Application Summary

Brevicompanine B has been found to modulate the plant circadian clock . This makes it a potential tool for plant chemical biology research .

Methods of Application

The application of brevicompanines in plant chemical biology research involves exposing the plants to the compound and observing the effects on the plant circadian clock .

Results or Outcomes

The investigations revealed that brevicompanines selectively attenuate the oscillation of the plant circadian clock .

Isocitrate Dehydrogenase 1 (IDH1) Inhibitory Activity

Application Summary

Brevicompanine B has been evaluated for its inhibitory activity against isocitrate dehydrogenase 1 (IDH1), an enzyme that plays a key role in the citric acid cycle .

Methods of Application

The compound is tested for its inhibitory activity against IDH1 in a laboratory setting .

Results or Outcomes

The results showed that Brevicompanine B exhibited significant inhibitory activities .

Plant Growth Regulation

Application Summary

Brevicompanines A and B, which include Brevicompanine B, have been identified as new plant growth regulators . They have been isolated from Penicillium brevicompactum .

Methods of Application

The biological activities of Brevicompanine B have been examined using bioassay methods with lettuce and rice seedlings .

Results or Outcomes

The results showed that Brevicompanine B has potential as a plant growth regulator .

Synthesis of Other Alkaloids

Application Summary

Brevicompanine B has been used in the synthesis of other alkaloids . For example, it has been used in the total synthesis of (+)-aszonalenin , a substance P inhibitor for the human neurokinin-1 receptor .

Methods of Application

The synthesis of other alkaloids using Brevicompanine B involves complex chemical reactions . The specific methods and procedures would depend on the particular alkaloid being synthesized .

Results or Outcomes

The successful synthesis of (+)-aszonalenin from Brevicompanine B demonstrates the potential of this compound as a starting material in the synthesis of other alkaloids .

Root Growth Regulation

Application Summary

Brevicompanine B has been found to have differential effects on Arabidopsis root growth . This suggests that it could be used as a tool to study root growth regulation .

Methods of Application

The application of Brevicompanine B in root growth regulation studies involves exposing Arabidopsis plants to the compound and observing the effects on root growth .

Results or Outcomes

The investigations revealed that Brevicompanine B displays differential effects on Arabidopsis root growth, with it being the most active compound .

Safety And Hazards

Users should avoid breathing mist, gas or vapours of Brevicompanine B. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

Brevicompanine B has been found to modulate the plant circadian clock . This makes it a promising chemical tool for investigating the regulation of the plant circadian clock . Further investigations into the molecular mechanism of its bioactivity are needed .

properties

IUPAC Name

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXPBJUEOMQIJN-HBCLNWRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevicompanine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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